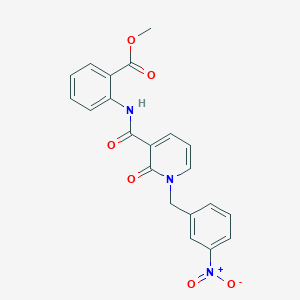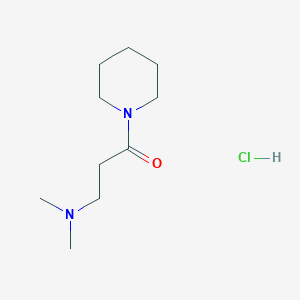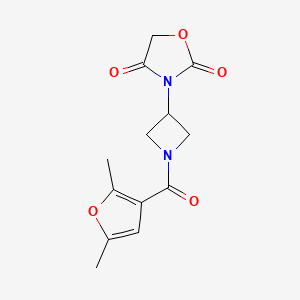![molecular formula C6H6ClN3O B2863593 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one CAS No. 1421433-87-5](/img/structure/B2863593.png)
7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one
Descripción general
Descripción
Imidazo and pyrimidine derivatives are known to have significant biological activities . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Two novel preparative methods have been developed for the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine. These are the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves various functional groups. The compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions with 1,2-dibromoethane and ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
One of the notable applications of derivatives of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one is in the realm of antibacterial and antifungal activities. For example, certain benzothiazole pyrimidine derivatives, which include similar structures, have demonstrated significant in vitro antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016).
CNS and Anti-inflammatory Activities
Some 1‐substituted derivatives of this compound have been observed to exhibit central nervous system (CNS) activity and anti-inflammatory properties, indicating potential for therapeutic applications in these areas (Długosz & Machoń, 1986).
Microwave-Assisted Synthesis
In synthetic chemistry, derivatives of 7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one have been utilized in microwave-assisted synthesis processes. This method has proven effective for producing potentially bioactive thiazolopyrimidinones, showcasing the compound's role in facilitating efficient chemical syntheses (Djekou et al., 2006).
Cytotoxic Activities
Research has also been conducted on the cytotoxic activities of certain derivatives, such as 7-thioxopyrazolo[1,5-f]pyrimidin-2-one. These compounds have been tested against human liver and breast cancer cell lines, indicating potential applications in cancer research and therapy (Kökbudak et al., 2020).
Antimicrobial Agents
Several studies have focused on the synthesis of novel pyrazolo[1,5-a]pyrimidines with antimicrobial properties. These compounds have shown efficacy against various microorganisms, suggesting their potential use as antimicrobial agents (Aggarwal et al., 2011).
Biophysical Interactions with Proteins
Recent research has explored the biophysical interactions of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins such as bovine serum albumin (BSA). These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds (He et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-chloro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h3,8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJFNDXCRKLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)Cl)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-amino-N-pentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2863521.png)
![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)
![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)
![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)
![5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2863532.png)
